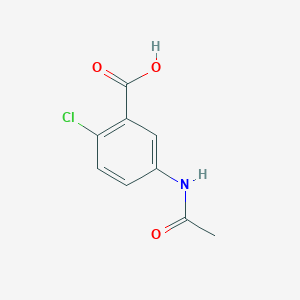

5-(Acetylamino)-2-chlorobenzoic acid

Description

Properties

IUPAC Name |

5-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFQIUOTAJRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350494 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719282-11-8 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 5-Acetamido-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-acetamido-2-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. The information is presented to facilitate research and development activities, with a focus on quantitative data, detailed experimental methodologies, and logical process visualization.

Core Physicochemical Data

The experimental determination of all physicochemical properties of 5-acetamido-2-chlorobenzoic acid is not extensively documented in publicly available literature. The following tables summarize the available data, including calculated values which should be used with the understanding that they are predictions and not experimentally verified. For context, experimentally determined properties of the related compound, 2-chlorobenzoic acid, are also provided.

Table 1: Physicochemical Properties of 5-Acetamido-2-chlorobenzoic Acid

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈ClNO₃ | - |

| Molecular Weight | 213.62 g/mol | - |

| Boiling Point | 453.0 °C at 760 mmHg | Calculated[1] |

| Melting Point | Not Experimentally Determined | - |

| pKa | Not Experimentally Determined | - |

| Aqueous Solubility | Not Experimentally Determined | - |

| Octanol-Water Partition Coefficient (logP) | Not Experimentally Determined | - |

| Density | 1.453 g/cm³ | Calculated[1] |

| Refractive Index | 1.631 | Calculated[1] |

| Flash Point | 227.8 °C | Calculated[1] |

Table 2: Experimental Physicochemical Properties of 2-Chlorobenzoic Acid (for comparison)

| Property | Value | Source/Method |

| Melting Point | 138-140 °C | Experimental[2][3] |

| Boiling Point | 285 °C | Experimental[4] |

| pKa | 2.89 | Experimental[4] |

| Aqueous Solubility | Soluble in hot water; 1 part in 900 parts cold water | Experimental[3][5] |

| Octanol-Water Partition Coefficient (logP) | 2.04 - 2.05 | Experimental[2][4] |

Experimental Protocols

The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of 5-acetamido-2-chlorobenzoic acid.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a solid organic compound using a capillary tube apparatus.

Materials:

-

5-acetamido-2-chlorobenzoic acid, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube with heating oil or digital melting point apparatus)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the finely powdered 5-acetamido-2-chlorobenzoic acid is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol outlines the determination of the pKa of a weak organic acid by monitoring the pH change during titration with a strong base.

Materials:

-

5-acetamido-2-chlorobenzoic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: A precisely weighed amount of 5-acetamido-2-chlorobenzoic acid is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, measured increments to the stirred solution of the acid. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is determined from the steepest part of the curve (the inflection point). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Aqueous Solubility (HPLC Method)

This protocol describes the determination of the aqueous solubility of an organic compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

5-acetamido-2-chlorobenzoic acid

-

Deionized water

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid)

-

Syringe filters (0.45 µm)

Procedure:

-

Equilibrium Establishment: An excess amount of 5-acetamido-2-chlorobenzoic acid is added to a known volume of deionized water in a sealed container. The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The saturated solution is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any particulate matter.

-

HPLC Analysis: A known volume of the filtered, saturated solution is injected into the HPLC system. The concentration of the dissolved compound is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

-

Solubility Calculation: The aqueous solubility is reported as the concentration determined by HPLC.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This protocol details the classic shake-flask method for determining the octanol-water partition coefficient, a measure of a compound's lipophilicity.

Materials:

-

5-acetamido-2-chlorobenzoic acid

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of 5-acetamido-2-chlorobenzoic acid is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC.

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis Workflow

5-acetamido-2-chlorobenzoic acid is typically synthesized from a substituted aminobenzoic acid precursor. The following diagram illustrates a logical workflow for its preparation.

Caption: Synthesis workflow for 5-acetamido-2-chlorobenzoic acid.

Detailed Synthesis Protocol

The following is a plausible experimental protocol for the synthesis of 5-acetamido-2-chlorobenzoic acid based on standard organic chemistry procedures for the acetylation of aminobenzoic acids.

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol and deionized water for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, 2-amino-5-chlorobenzoic acid is dissolved in a suitable solvent such as pyridine, which also acts as a base.

-

Acetylation: The solution is cooled in an ice bath, and acetic anhydride is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl to remove pyridine, followed by water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-acetamido-2-chlorobenzoic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure product.

This guide provides a foundational understanding of the physicochemical properties of 5-acetamido-2-chlorobenzoic acid. For definitive quantitative values, experimental determination using the outlined protocols is recommended.

References

- 1. CAS # 719282-11-8, 5-Acetamido-2-chlorobenzoic acid: more information. [ww.chemblink.com]

- 2. 2-Chlorobenzoic acid | CAS#:118-91-2 | Chemsrc [chemsrc.com]

- 3. 2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 5-(Acetylamino)-2-chlorobenzoic Acid (CAS 719282-11-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Acetylamino)-2-chlorobenzoic acid, also known as 5-acetamido-2-chlorobenzoic acid, is a chemical intermediate with applications in various fields of chemical synthesis.[1] This document provides a concise technical overview of its known properties and applications, based on currently available data. It is intended for research and development purposes only and is not for diagnostic or therapeutic use.[2][3][4]

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are calculated and may vary depending on the specific lot and analytical method.

| Property | Value | Source |

| CAS Number | 719282-11-8 | [2][3] |

| Molecular Formula | C₉H₈ClNO₃ | [2][3] |

| Molecular Weight | 213.62 g/mol | [2][3] |

| Density (calculated) | 1.453 g/cm³ | [5] |

| Boiling Point (calculated) | 453.034 °C at 760 mmHg | [5] |

| Flash Point (calculated) | 227.787 °C | [5] |

| Refractive Index (calculated) | 1.631 | [5] |

Applications in Synthesis

This compound is primarily utilized as a building block in the synthesis of more complex molecules.[1][6] Its chemical structure, featuring a carboxylic acid, a chloro substituent, and an acetylamino group, allows for a variety of chemical transformations.

Key Application Areas:

-

Pharmaceutical Intermediates: It serves as a key starting material in the development of new pharmaceutical agents.[1][6] While specific drug candidates are not widely reported in the public domain, its structural motifs are relevant to the synthesis of anti-inflammatory and analgesic compounds.[6]

-

Dye and Agrochemical Production: The compound is also used as an intermediate in the manufacturing of dyes and agrochemicals.[1]

The general workflow for its use as a synthetic intermediate is depicted below.

Figure 1: General synthetic workflow utilizing this compound.

Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no specific, publicly available research detailing the biological activity or mechanism of action of this compound itself. Studies on structurally related compounds, such as other chlorobenzoic acid derivatives, suggest a wide range of potential biological effects, but these cannot be directly extrapolated to the title compound.[7][8] As such, no signaling pathway diagrams can be provided for this specific molecule at this time.

Safety and Handling

This compound is intended for research use only. A comprehensive safety data sheet (SDS) should be consulted before handling. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Storage conditions are recommended between 0 and 8 °C.[1]

Conclusion

This compound is a valuable chemical intermediate for synthetic applications in the pharmaceutical, dye, and agrochemical industries. While detailed biological and experimental data are limited, its chemical structure provides a versatile platform for the development of novel compounds. Further research is required to fully elucidate its potential applications and biological significance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound (719282-11-8) for sale [vulcanchem.com]

- 4. scbt.com [scbt.com]

- 5. CAS # 719282-11-8, 5-Acetamido-2-chlorobenzoic acid: more information. [ww.chemblink.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 5-(Acetylamino)-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Acetylamino)-2-chlorobenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and drug development. Its proper identification and characterization are crucial for quality control, regulatory submission, and understanding its physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. Due to the limited availability of published spectroscopic data for this compound, this guide presents data for the closely related precursor, 5-Amino-2-chlorobenzoic acid, as a reference. Furthermore, it details generalized experimental protocols for the key spectroscopic methods, providing a framework for researchers to obtain and interpret data for the target molecule.

Spectroscopic Data of Related Compounds

To aid in the characterization of this compound, the following tables summarize the available spectroscopic data for its parent amine, 5-Amino-2-chlorobenzoic acid, and a positional isomer, 2-Amino-5-chlorobenzoic acid.

Table 1: Infrared (IR) Spectroscopy Data for 5-Amino-2-chlorobenzoic acid

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine) | 3400 - 3200 |

| O-H Stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C=O Stretch (carboxylic acid) | 1710 - 1680 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-N Stretch (amine) | 1340 - 1250 |

| C-Cl Stretch | 800 - 600 |

Note: The specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR) and intermolecular interactions.

Table 2: ¹H NMR Spectroscopy Data

Compound: 5-Amino-2-chlorobenzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | d | 1H | H-3 |

| ~6.8 | dd | 1H | H-4 |

| ~7.0 | d | 1H | H-6 |

| Broad | s | 2H | -NH₂ |

| Broad | s | 1H | -COOH |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

Compound: 2-Amino-5-chlorobenzoic acid [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | d | 1H | H-3 |

| ~7.2 | dd | 1H | H-4 |

| ~7.6 | d | 1H | H-6 |

| Broad | s | 2H | -NH₂ |

| Broad | s | 1H | -COOH |

Solvent: Not specified. Data is illustrative and sourced from public databases.[1]

Table 3: ¹³C NMR Spectroscopy Data for 5-Amino-2-chlorobenzoic acid[2][3]

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~148 | C-5 |

| ~132 | C-1 |

| ~122 | C-3 |

| ~120 | C-6 |

| ~118 | C-4 |

| ~115 | C-2 |

Solvent: Not specified. Chemical shifts can vary with the solvent used.[2][3]

Table 4: Mass Spectrometry Data for 2-Amino-5-chlorobenzoic acid[1][4]

| m/z | Relative Intensity | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 153 | High | [M-H₂O]⁺ |

| 125 | Moderate | [M-H₂O-CO]⁺ |

Ionization Method: Electron Ionization (EI). The fragmentation pattern of this compound is expected to show a molecular ion at m/z 213 and fragments corresponding to the loss of acetyl and carboxyl groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy (Solid Sample)

Method 1: Thin Solid Film [4]

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent (e.g., methylene chloride, acetone).[4]

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Method 2: KBr Pellet [5]

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.[5]

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : The spectra are recorded on an NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 30° pulse and a 4-second acquisition time for compounds up to ~350 Daltons.[6]

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Method: Electron Ionization (EI) [7][8]

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source.[7]

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][8]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Molecular Structure of 5-Acetamido-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-acetamido-2-chlorobenzoic acid. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Molecular Structure and Chemical Identity

5-Acetamido-2-chlorobenzoic acid is a halogenated and acetylated derivative of benzoic acid. Its chemical structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, and an acetamido group at position 5.

Systematic IUPAC Name: 5-acetamido-2-chlorobenzoic acid

Chemical Formula: C₉H₈ClNO₃

Molecular Weight: 213.62 g/mol [1]

CAS Registry Number: 719282-11-8[1]

The presence of the electron-withdrawing chlorine atom and the electron-donating acetamido group on the aromatic ring influences the molecule's electronic properties and reactivity, making it a compound of interest in medicinal chemistry and organic synthesis.[2]

Physicochemical Properties

Quantitative data for 5-acetamido-2-chlorobenzoic acid and its key precursor, 5-amino-2-chlorobenzoic acid, are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of 5-Acetamido-2-chlorobenzoic Acid

| Property | Value | Reference |

| Appearance | Off-White Solid | [1] |

| Boiling Point | 453°C at 760 mmHg | [1] |

| Purity | ≥95% | [1] |

| Storage | Room temperature, dry and sealed | [1] |

Table 2: Physicochemical Properties of 5-Amino-2-chlorobenzoic Acid (Precursor)

| Property | Value | Reference |

| Appearance | Tan powder | |

| Melting Point | 184-188 °C | |

| Molecular Weight | 171.58 g/mol | [3] |

| CAS Number | 89-54-3 | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for 5-acetamido-2-chlorobenzoic acid is not widely available in the public domain. However, a commercial supplier confirms that the infrared spectrum conforms to the expected structure.[1] For the purpose of structural verification, the spectroscopic data of the precursor, 5-amino-2-chlorobenzoic acid, is provided below.

Table 3: Spectroscopic Data for 5-Amino-2-chlorobenzoic Acid

| Technique | Data Highlights |

| ¹H NMR | Spectral data is available, providing information on the proton environments in the molecule.[4] |

| ¹³C NMR | Spectral data is available, indicating the chemical shifts of the carbon atoms.[5] |

| IR Spectroscopy | The infrared spectrum shows characteristic absorption bands for the functional groups present.[6] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. |

Experimental Protocols

A detailed experimental protocol for the synthesis of 5-acetamido-2-chlorobenzoic acid is not explicitly published. However, a standard acetylation procedure of the precursor, 5-amino-2-chlorobenzoic acid, can be employed. The following is a representative protocol based on general organic synthesis techniques for the acetylation of aromatic amines.[7]

Synthesis of 5-Amino-2-chlorobenzoic Acid (Precursor)

A common method for the synthesis of 5-amino-2-chlorobenzoic acid involves the reduction of 2-chloro-5-nitrobenzoic acid.[8]

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Iron powder

-

Ethanol

-

Water

-

Ammonium chloride

Procedure:

-

To a reaction flask equipped with a stirrer, add 2-chloro-5-nitrobenzoic acid (75 g), iron powder (59 g), ethanol (800 mL), water (150 mL), and ammonium chloride (115 g).[8]

-

Heat the mixture to 78-80°C and reflux for 5 hours.[8]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, process the reaction mixture to isolate the crude product.

-

Purify the crude product by dissolving it in ethyl acetate, heating to reflux, cooling, and collecting the crystallized 5-amino-2-chlorobenzoic acid.[8]

Synthesis of 5-Acetamido-2-chlorobenzoic Acid

This protocol describes the acetylation of 5-amino-2-chlorobenzoic acid.

Materials:

-

5-amino-2-chlorobenzoic acid

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., acetic acid, pyridine, or an inert solvent like dichloromethane)

-

A base (if using acetyl chloride, e.g., pyridine or triethylamine)

Procedure:

-

Dissolve 5-amino-2-chlorobenzoic acid in a suitable solvent in a reaction flask.

-

Slowly add acetic anhydride (or acetyl chloride in the presence of a base) to the solution while stirring. The reaction is typically exothermic and may require cooling.

-

Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid solution.

-

The product, 5-acetamido-2-chlorobenzoic acid, may precipitate out of the solution. If so, collect it by filtration.

-

If the product remains dissolved, extract it with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 5-acetamido-2-chlorobenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 5-acetamido-2-chlorobenzoic acid from 2-chloro-5-nitrobenzoic acid.

Caption: Synthesis pathway of 5-acetamido-2-chlorobenzoic acid.

Logical Relationship of Components

This diagram shows the structural relationship between the starting material, intermediate, and final product.

Caption: Structural relationship of the key compounds.

References

- 1. 5-Acetamido-2-chlorobenzoic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 37879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Buy 5-Acetamido-2-aminobenzoic acid | 50670-83-2 [smolecule.com]

- 8. 5-Amino-2-chlorobenzoic acid | 89-54-3 [chemicalbook.com]

A Comprehensive Technical Review of 5-(Acetylamino)-2-chlorobenzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Acetylamino)-2-chlorobenzoic acid, a halogenated derivative of N-acetylanthranilic acid, is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Its structural similarity to known anti-inflammatory and analgesic agents suggests its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and putative biological activities. Due to the limited direct research on this specific molecule, this review also incorporates data from its close structural analog, 5-acetamido-2-hydroxy benzoic acid, to infer potential therapeutic applications and mechanisms of action.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 719282-11-8 |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Appearance | White to Off-White Solid |

| Boiling Point | 453°C at 760 mmHg |

| Storage | Room temperature, dry and sealed |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively reported, a plausible synthetic route can be proposed based on standard organic chemistry reactions and protocols for analogous compounds. The most direct approach involves the acetylation of the corresponding amine, 5-amino-2-chlorobenzoic acid.

Proposed Experimental Protocol: Acetylation of 5-Amino-2-chlorobenzoic Acid

Materials:

-

5-Amino-2-chlorobenzoic acid

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask, dissolve 5-amino-2-chlorobenzoic acid in a suitable solvent such as dichloromethane.

-

Add a base, such as pyridine, to the solution to act as a catalyst and acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity and Therapeutic Potential (Inferred from Analogs)

Direct experimental data on the biological activity of this compound is scarce in the published literature. However, significant insights can be drawn from its structural analog, 5-acetamido-2-hydroxy benzoic acid, which has been investigated for its analgesic and anti-inflammatory properties. It is hypothesized that this compound may exhibit a similar pharmacological profile due to the shared acetamido benzoic acid scaffold.

Anti-inflammatory and Analgesic Activity of 5-Acetamido-2-hydroxy benzoic acid

Studies on 5-acetamido-2-hydroxy benzoic acid have demonstrated its potential as a potent anti-inflammatory and analgesic agent, likely through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2]

Table 1: In-Vivo Analgesic and Acute Toxicity Data for 5-Acetamido-2-hydroxy benzoic acid

| Assay | Species | Endpoint | Result | Reference |

| Acetic Acid-Induced Writhing | Mouse | ED₅₀ | 4.95 mg/kg | [1] |

| Acute Oral Toxicity (OECD 423) | Mouse | Observation | No deaths at 2000 and 5000 mg/kg | [1] |

The potent ED₅₀ value in the writhing test suggests significant peripheral analgesic activity, which is characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The lack of acute toxicity at high doses indicates a favorable safety profile for this class of compounds.[1]

Experimental Protocols for Biological Evaluation

To assess the potential anti-inflammatory and analgesic activities of this compound, standard preclinical assays can be employed.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This widely used model assesses peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid.

Materials:

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Diclofenac sodium)

-

Acetic acid solution (0.6% v/v)

-

Male Swiss albino mice (or other suitable rodent strain)

Procedure:

-

Fast the animals overnight with free access to water.

-

Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups at various doses.

-

Administer the vehicle, positive control, or test compound orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject each animal with 0.6% acetic acid solution intraperitoneally (10 ml/kg).[2]

-

Immediately place each animal in an individual observation cage.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 20-minute period.[2]

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)

This is a classic model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Test compound (this compound)

-

Vehicle

-

Positive control (e.g., Indomethacin)

-

Carrageenan solution (1% w/v in saline)

-

Male Wistar rats (or other suitable rodent strain)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups as described for the writhing test.

-

Administer the vehicle, positive control, or test compound.

-

After a set pre-treatment time, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[3]

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[3]

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Proposed Mechanism of Action: COX-2 Inhibition

Based on the data from its hydroxy analog, it is plausible that the anti-inflammatory and analgesic effects of this compound are mediated through the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.

In Vitro COX Inhibition Assay

To confirm this hypothesis, an in vitro COX inhibition assay can be performed.

Materials:

-

Purified COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Assay buffer and co-factors (e.g., hematin, epinephrine)

-

Detection system (e.g., colorimetric or fluorometric plate reader)

Procedure (General Outline):

-

Prepare a reaction mixture containing the COX enzyme, co-factors, and the test compound at various concentrations in an appropriate buffer.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

After a specific incubation period, stop the reaction.

-

Quantify the amount of prostaglandin E₂ (PGE₂) or another prostaglandin product formed using a suitable detection method (e.g., ELISA, LC-MS/MS).

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2 to determine the potency and selectivity of the compound.[4]

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of this compound as a COX-2 inhibitor in the inflammatory pathway.

Conclusion

This compound represents an intriguing molecule with potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic drug discovery. While direct biological data for this compound is limited, the evidence from its close structural analog, 5-acetamido-2-hydroxy benzoic acid, strongly suggests that it may act as a COX-2 inhibitor.

This technical guide has provided a comprehensive overview of the current state of knowledge, including a proposed synthetic route and detailed protocols for its biological evaluation. Further research, including the synthesis and comprehensive pharmacological profiling of this compound, is warranted to fully elucidate its therapeutic potential and mechanism of action. The experimental designs and workflows presented herein provide a solid framework for such future investigations. Researchers in drug development are encouraged to explore this and similar scaffolds in the quest for novel and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 5-(Acetylamino)-2-chlorobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-(acetylamino)-2-chlorobenzoic acid represent a class of compounds with significant therapeutic potential, primarily exhibiting anti-inflammatory and analgesic properties. This technical guide delineates the core mechanism of action for this chemical scaffold, drawing upon evidence from studies on structurally analogous compounds. The primary mode of action is believed to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. Furthermore, modulation of the NF-κB signaling pathway is a probable secondary mechanism contributing to their anti-inflammatory effects. This document provides a comprehensive overview of the pertinent signaling pathways, detailed experimental protocols for assessing bioactivity, and a summary of available quantitative data to facilitate further research and development in this area.

Introduction

Benzoic acid derivatives have long been a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] The substitution pattern on the benzoic acid ring plays a crucial role in determining the pharmacological profile of these compounds. The presence of a chloro group at the 2-position and an acetylamino group at the 5-position of the benzoic acid core in this compound and its derivatives suggests a strong potential for anti-inflammatory and analgesic activities. While direct and extensive research on this specific parent compound is limited in publicly available literature, a robust understanding of its mechanism of action can be extrapolated from studies on closely related analogs, particularly 5-acetamido-2-hydroxybenzoic acid derivatives.

Core Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

The primary mechanism of action for this compound derivatives is hypothesized to be the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

Studies on structurally similar 5-acetamido-2-hydroxy benzoic acid derivatives have demonstrated their potential to act as selective COX-2 inhibitors.[1][4][5] Molecular docking studies have shown a favorable binding affinity of these derivatives with the COX-2 receptor.[1][4][5] The acetylamino group and the overall substitution pattern are believed to contribute to this selective binding.

Signaling Pathway: Prostaglandin Synthesis

Figure 1: Inhibition of the Prostaglandin Synthesis Pathway.

Potential Secondary Mechanism: Modulation of the NF-κB Signaling Pathway

A plausible secondary mechanism contributing to the anti-inflammatory effects of this compound derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory response. While direct evidence for the effect of this compound on this pathway is not yet available, other salicylic acid derivatives have been shown to suppress NF-κB activation.[6]

Signaling Pathway: NF-κB Activation

Figure 2: Potential Modulation of the NF-κB Signaling Pathway.

Quantitative Data

| Compound | Assay | Endpoint | Result | Reference |

| 5-acetamido-2-hydroxy benzoic acid (PS1) | Acetic acid-induced writhing (in vivo, mice) | % Reduction in writhing (20 mg/kg) | 52% | [4] |

| 5-acetamido-2-hydroxy benzoic acid (PS1) | Acetic acid-induced writhing (in vivo, mice) | % Reduction in writhing (50 mg/kg) | 83% | [4] |

| 5-phenylacetamidosalicylic acid (PS3) | Acetic acid-induced writhing (in vivo, mice) | % Reduction in writhing (20 mg/kg) | 74% | [4] |

| 5-phenylacetamidosalicylic acid (PS3) | Acetic acid-induced writhing (in vivo, mice) | % Reduction in writhing (50 mg/kg) | 75% | [4] |

Table 1: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Workflow Diagram:

Figure 3: Workflow for In Vitro COX Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a solution of heme as a cofactor.

-

Dilute purified ovine COX-1 or human recombinant COX-2 enzyme to the desired concentration in the reaction buffer.

-

Dissolve the test compound and a reference inhibitor (e.g., celecoxib) in DMSO to prepare stock solutions, followed by serial dilutions.

-

Prepare a solution of arachidonic acid (substrate).

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations or the vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a suitable stop solution (e.g., saturated stannous chloride).

-

-

Detection and Data Analysis:

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

NF-κB Luciferase Reporter Assay

This assay is used to assess the inhibitory effect of test compounds on the NF-κB signaling pathway.

Workflow Diagram:

Figure 4: Workflow for NF-κB Luciferase Reporter Assay.

Methodology:

-

Cell Culture and Plating:

-

Culture human embryonic kidney (HEK293) cells that are stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) and incubate for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.

-

Incubate the plate for an additional 6 to 24 hours.

-

-

Luciferase Assay and Data Analysis:

-

Lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Acetic Acid-Induced Writhing Test (In Vivo)

This is a common in vivo model to assess the peripheral analgesic activity of a compound.

Workflow Diagram:

Figure 5: Workflow for Acetic Acid-Induced Writhing Test.

Methodology:

-

Animals and Acclimatization:

-

Use male Swiss albino mice (or another appropriate strain) weighing 20-30g.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Drug Administration:

-

Divide the animals into groups (n=5-10 per group): a control group (vehicle), a positive control group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the this compound derivative.

-

Administer the test compound, vehicle, or standard drug orally or intraperitoneally 30-60 minutes before the induction of writhing.

-

-

Induction of Writhing and Observation:

-

Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight) to each mouse.

-

Immediately after the injection, place each mouse in an individual observation cage.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for the test and positive control groups using the following formula:

-

% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

-

-

Conclusion

The available evidence strongly suggests that this compound derivatives exert their anti-inflammatory and analgesic effects primarily through the inhibition of the COX-2 enzyme. This is further potentially supported by the modulation of the NF-κB signaling pathway. While direct experimental data for the parent compound is lacking, the information gathered from closely related analogs provides a solid foundation for future research. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this promising class of compounds. Further investigation is warranted to fully elucidate the specific molecular interactions and to quantify the inhibitory potency of this compound and its novel derivatives, which will be crucial for their potential development as therapeutic agents.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]

- 3. Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnu.ac.bd [jnu.ac.bd]

Potential Biological Activities of 5-Acetamido-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 5-acetamido-2-chlorobenzoic acid. Direct research into the biological activities of this compound is notably limited. However, by examining its role as a chemical intermediate and the established pharmacological profiles of its structural analogs, particularly 5-acetamido-2-hydroxybenzoic acid, we can infer potential therapeutic applications and guide future research. This document synthesizes available data on its synthesis, and discusses potential anti-inflammatory, analgesic, and antimicrobial properties based on structure-activity relationships. Detailed experimental protocols for evaluating these potential activities are also provided to facilitate further investigation.

Introduction

5-Acetamido-2-chlorobenzoic acid is a halogenated derivative of acetamidobenzoic acid. While its primary role in the scientific literature to date has been as a precursor in the synthesis of more complex heterocyclic compounds, its structural similarity to known pharmacologically active molecules suggests it may possess intrinsic biological activities. The presence of the acetamido group and the chlorine substituent on the benzoic acid scaffold are key features that could modulate its interaction with biological targets.

This guide aims to consolidate the sparse information available on 5-acetamido-2-chlorobenzoic acid and to provide a framework for its future investigation. We will explore its documented use in chemical synthesis and extrapolate potential biological activities from well-characterized analogs.

Chemical Synthesis and Physicochemical Properties

5-Acetamido-2-chlorobenzoic acid is primarily utilized as an intermediate in the synthesis of quinazolinone derivatives, which are a class of compounds with a wide range of biological activities. The general synthetic pathway involves the use of 5-acetamido-2-chlorobenzoic acid as a starting material for the formation of a benzoxazinone intermediate, which is then reacted with various amines to yield the target quinazolinone.

Caption: Synthetic workflow for quinazolinone derivatives.

Table 1: Physicochemical Properties

| Property | 5-Acetamido-2-chlorobenzoic Acid | 5-Acetamido-2-hydroxybenzoic Acid |

| CAS Number | 5202-87-9 | 51-96-7 |

| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₄ |

| Molecular Weight | 213.62 g/mol | 195.17 g/mol |

| Appearance | White to off-white powder | White crystalline powder |

| Melting Point | ~215-220 °C | ~228-230 °C |

| Solubility | Sparingly soluble in water | Slightly soluble in water |

Potential Biological Activities

Direct experimental evidence for the biological activities of 5-acetamido-2-chlorobenzoic acid is scarce. However, based on the activities of structurally related compounds, several potential areas of pharmacological interest can be proposed.

Anti-inflammatory and Analgesic Activity (Inferred)

The most compelling case for the potential activity of 5-acetamido-2-chlorobenzoic acid comes from its close structural analog, 5-acetamido-2-hydroxybenzoic acid (a derivative of salicylic acid). This hydroxy analog has demonstrated significant anti-inflammatory and analgesic properties, believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Table 2: Reported Anti-inflammatory and Analgesic Data for 5-Acetamido-2-hydroxybenzoic Acid

| Assay | Model | Result | Reference |

| Acetic acid-induced writhing | Mice | ED₅₀ = 4.95 mg/kg | [2] |

| Formalin test (inflammatory phase) | Mice | Effective | [2] |

| Carrageenan-induced paw edema | Rats | Effective | [2] |

| Croton oil-induced dermatitis | Rats | Effective | [2] |

The replacement of the hydroxyl group with a chloro group in 5-acetamido-2-chlorobenzoic acid may alter its potency and selectivity towards COX-1 and COX-2. Halogenated benzoic acid derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs), and the chloro-substituent could influence the compound's binding affinity within the active site of COX enzymes.

Caption: Potential mechanism of anti-inflammatory action.

Antimicrobial Activity (Inferred)

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties.[3] Studies have shown that certain Schiff's bases of 2-chlorobenzoic acid exhibit potent activity against both Gram-positive and Gram-negative bacteria.[3] The presence of the chloro-substituent is often associated with enhanced antimicrobial effects. Therefore, it is plausible that 5-acetamido-2-chlorobenzoic acid may possess some degree of antimicrobial activity.

Anticancer Activity (Inferred)

While no direct studies have been performed, various benzoic acid derivatives have been investigated for their anticancer properties.[4][5][6] The mechanisms of action are diverse and include the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.[4][7] Furthermore, 2-amino-3-chlorobenzoic acid, another chlorinated analog, has demonstrated cytotoxic effects against breast cancer cell lines.[8] Given these precedents, 5-acetamido-2-chlorobenzoic acid could be a candidate for future anticancer screening.

Experimental Protocols

The following are generalized protocols for key in vitro assays to evaluate the potential biological activities of 5-acetamido-2-chlorobenzoic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

Test compound (5-acetamido-2-chlorobenzoic acid)

-

Positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)

-

96-well plates

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme.

-

Add various concentrations of the test compound or positive control to the wells. Include a solvent control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a further period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or by detecting a fluorescent product from a probe.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for in vitro COX inhibition assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Positive control antibiotic/antifungal

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial dilutions of the test compound in the broth medium.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism with no compound).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compound on cell viability.

Materials:

-

Human cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The biological activities of 5-acetamido-2-chlorobenzoic acid remain largely unexplored. However, based on the well-documented anti-inflammatory and analgesic properties of its hydroxy analog and the antimicrobial potential of other chlorobenzoic acid derivatives, it represents a promising scaffold for further investigation.

Future research should focus on the systematic evaluation of its in vitro and in vivo activities, including:

-

Screening for inhibitory activity against COX-1 and COX-2 to confirm its potential as an anti-inflammatory agent.

-

Assessing its antimicrobial spectrum against a panel of pathogenic bacteria and fungi.

-

Evaluating its cytotoxic effects on various cancer cell lines to explore its potential as an anticancer agent.

-

Conducting in vivo studies to determine its efficacy, pharmacokinetics, and safety profile.

A thorough investigation of 5-acetamido-2-chlorobenzoic acid and its derivatives could lead to the development of novel therapeutic agents.

References

- 1. Nitrooxyacyl derivatives of salicylic acid: aspirin-like molecules that covalently inactivate cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. generis-publishing.com [generis-publishing.com]

- 6. pnas.org [pnas.org]

- 7. ijcrt.org [ijcrt.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 5-(Acetylamino)-2-chlorobenzoic acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to 5-(Acetylamino)-2-chlorobenzoic acid

This compound, with the chemical formula C₉H₈ClNO₃, is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, a chloro substituent, and an acetylamino group, dictates its physicochemical properties, including its solubility in different media. The presence of the acetylamino group is noted to contribute to its solubility in organic solvents[1]. Understanding its solubility is crucial for various applications in drug development and chemical synthesis, as it impacts formulation, reaction kinetics, and purification processes.

Quantitative Solubility Data

As of the latest review of available literature, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents has not been reported. Researchers are therefore encouraged to determine this data experimentally based on their specific requirements.

For context, qualitative solubility information is available for a structurally related compound, 5-acetamido-2-hydroxy benzoic acid. This compound is reported to be cold-soluble in ethanol, methanol, dimethylsulfoxide (DMSO), acetonitrile, acetic acid, and acetone, and hot-soluble in ethyl acetate and water[2]. While not directly applicable, this suggests that this compound may exhibit solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

Caption: General workflow for experimental solubility determination.

Expected Solubility Trends

Based on the chemical structure of this compound, the following trends in solubility can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the carboxylic acid and acetylamino groups, which can act as hydrogen bond donors and acceptors, suggests that the compound should be reasonably soluble in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and have high dielectric constants, which should facilitate the dissolution of the polar functional groups in this compound. High solubility is expected in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, due to the presence of multiple polar functional groups, suggests that solubility in nonpolar solvents will be limited.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a framework for researchers to approach this topic. The provided general experimental protocol for solubility determination, along with the expected solubility trends based on the compound's molecular structure, should serve as a valuable resource for scientists and professionals in drug development and chemical research. The experimental determination of these solubility values is highly encouraged to fill this data gap in the scientific literature.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 5-(Acetylamino)-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A significant class of NSAIDs, the fenamates, are derivatives of N-arylanthranilic acid. These compounds typically function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the inflammatory signaling cascade. By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.

The starting material, 5-(acetylamino)-2-chlorobenzoic acid, is a valuable scaffold for the synthesis of novel N-arylanthranilic acid derivatives. The presence of the chloro-substituent at the 2-position allows for cross-coupling reactions to introduce various aryl groups, while the acetylamino group at the 5-position can modulate the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the synthesis of a potential anti-inflammatory agent via the Ullmann condensation, a classic and effective method for forming the crucial C-N bond in N-arylanthranilic acid derivatives. A modern alternative, the Buchwald-Hartwig amination, is also discussed.

Core Synthesis: N-Aryl-5-acetamidoanthranilic Acids

The primary synthetic strategy involves the coupling of this compound with an appropriate aniline derivative. The resulting N-aryl-5-acetamidoanthranilic acids are analogues of established anti-inflammatory drugs and are promising candidates for further investigation.

Protocol 1: Synthesis of 5-(Acetylamino)-2-(phenylamino)benzoic Acid via Ullmann Condensation

This protocol details the synthesis of a model compound, 5-(acetylamino)-2-(phenylamino)benzoic acid, through a copper-catalyzed Ullmann condensation. This reaction is a well-established method for the N-arylation of halo-benzoic acids.[1][2]

Reaction Scheme:

This compound + Aniline --(Cupric Oxide, K₂CO₃, Reflux)--> 5-(Acetylamino)-2-(phenylamino)benzoic acid

Materials and Equipment:

-

This compound

-

Aniline

-

Cupric oxide (CuO)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Büchner funnel and flask for vacuum filtration

-

Melting point apparatus

-

TLC plates (silica gel G) and developing chamber

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 mole equivalent), aniline (1.2 mole equivalents), anhydrous potassium carbonate (2 mole equivalents), and a catalytic amount of cupric oxide.

-

Solvent Addition: Add a suitable solvent, such as ethanol, to the flask.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. Acidify the solution with dilute hydrochloric acid to a pH of 3-4. This will cause the crude product to precipitate out of the solution.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-(acetylamino)-2-(phenylamino)benzoic acid.[3]

-

Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Modern Alternative: Buchwald-Hartwig Amination

For researchers seeking a more modern and often more efficient method, the Buchwald-Hartwig amination offers a powerful alternative.[4][5] This palladium-catalyzed cross-coupling reaction typically proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[6][7]

General Reaction Scheme:

This compound + Aniline --(Palladium catalyst, Ligand, Base, Solvent)--> 5-(Acetylamino)-2-(phenylamino)benzoic acid

This reaction would involve a palladium precursor (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., Cs₂CO₃, K₃PO₄) in an appropriate solvent (e.g., toluene, dioxane).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-aryl anthranilic acid derivatives via Ullmann condensation as reported in the literature for similar compounds.[2]

| Compound Class | Starting Materials | Reaction Conditions | Yield (%) |

| N-Aryl Anthranilic Acids | o-chlorobenzoic acid, substituted anilines | CuO, K₂CO₃, reflux | 60-85 |

Visualization of Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-aryl-5-acetamidoanthranilic acids.

Caption: Workflow for the synthesis of N-aryl-5-acetamidoanthranilic acids.

Mechanism of Action: Cyclooxygenase (COX) Inhibition Pathway

The synthesized compounds are expected to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. The diagram below depicts this signaling pathway.

Caption: Inhibition of the COX pathway by the synthesized anti-inflammatory agent.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application of 5-Acetamido-2-chlorobenzoic Acid in Dye Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 5-acetamido-2-chlorobenzoic acid as the diazo component. The methodologies described are based on established principles of azo dye chemistry and are intended to serve as a comprehensive guide for the synthesis and characterization of novel dye molecules.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic systems. The extensive π-conjugation in these molecules is responsible for their vibrant colors, making them widely applicable in the textile, printing, and pigment industries. The synthesis of azo dyes is a well-established two-step process:

-

Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0–5 °C).[1]

-

Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or aromatic amine, to form the final azo dye.[1]

The structural diversity of both the diazo component (in this case, derived from 5-acetamido-2-chlorobenzoic acid) and the coupling component allows for the synthesis of a wide spectrum of colors with varied properties, including lightfastness, wash fastness, and solubility. The presence of the acetamido, chloro, and carboxylic acid groups on the 5-acetamido-2-chlorobenzoic acid backbone is expected to influence the final properties of the synthesized dyes.

Experimental Protocols

The following protocols provide a generalized procedure for the synthesis of an azo dye using 5-acetamido-2-chlorobenzoic acid as the starting material. As a representative example, the synthesis of a hypothetical azo dye, "Chloro-Acetamido Red," is described by coupling the diazonium salt of 5-acetamido-2-chlorobenzoic acid with 2-naphthol.

Protocol 1: Diazotization of 5-Acetamido-2-chlorobenzoic Acid

Materials:

-